molecular formula C15H26N2 B10877840 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(propan-2-yl)piperazine

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(propan-2-yl)piperazine

Cat. No.: B10877840
M. Wt: 234.38 g/mol
InChI Key: ZUYPESQMYNAILG-UHFFFAOYSA-N
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Description

1-(Bicyclo[221]hept-5-en-2-ylmethyl)-4-isopropylpiperazine is a complex organic compound characterized by a bicyclic structure fused with a piperazine ring This compound is notable for its unique structural features, which include a bicyclo[221]heptane framework and an isopropyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-isopropylpiperazine typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. One common method is the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride, to form the bicyclic structure . This intermediate can then be functionalized to introduce the piperazine ring and the isopropyl group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-isopropylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace existing substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Various nucleophiles such as halides, amines, or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols

Scientific Research Applications

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-isopropylpiperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-isopropylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure and piperazine ring allow the compound to fit into binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the specific pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-5-en-2-ylmethyl derivatives: Compounds with similar bicyclic structures but different substituents on the piperazine ring.

    Isopropylpiperazine derivatives: Compounds with the isopropyl group attached to the piperazine ring but lacking the bicyclic structure.

Uniqueness

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-isopropylpiperazine is unique due to the combination of its bicyclic framework and the isopropyl-substituted piperazine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H26N2

Molecular Weight

234.38 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-propan-2-ylpiperazine

InChI

InChI=1S/C15H26N2/c1-12(2)17-7-5-16(6-8-17)11-15-10-13-3-4-14(15)9-13/h3-4,12-15H,5-11H2,1-2H3

InChI Key

ZUYPESQMYNAILG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)CC2CC3CC2C=C3

Origin of Product

United States

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